(6-formyl-1H-indol-1-yl)acetic acid
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Overview
Description
2-(6-Formyl-1H-indol-1-yl)acetic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Formyl-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process often uses hydrazine derivatives and ketones or aldehydes under acidic conditions . For instance, hydrazine under reflux in acetic acid can yield a mixture of indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives, including 2-(6-Formyl-1H-indol-1-yl)acetic acid, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the relatively mild conditions required. The use of catalysts and optimized reaction conditions can further enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Formyl-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Conversion to 2-(6-Carboxy-1H-indol-1-yl)acetic acid.
Reduction: Formation of 2-(6-Hydroxymethyl-1H-indol-1-yl)acetic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(6-Formyl-1H-indol-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and as a probe for biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Formyl-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing protein function. Additionally, the formyl group can form hydrogen bonds with biological molecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-(1H-Indol-3-yl)acetic acid: Another indole derivative with different functional groups.
Uniqueness
2-(6-Formyl-1H-indol-1-yl)acetic acid is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
952934-01-9 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(6-formylindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-7-8-1-2-9-3-4-12(6-11(14)15)10(9)5-8/h1-5,7H,6H2,(H,14,15) |
InChI Key |
INIIXEIWAFJGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)C=O |
Origin of Product |
United States |
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